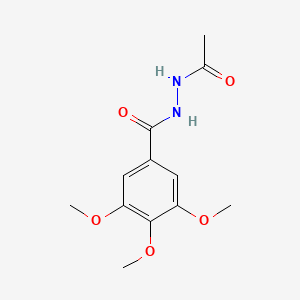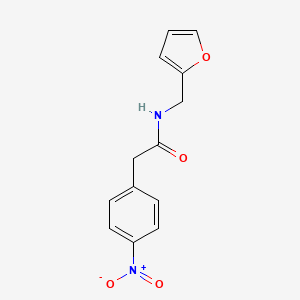
N,N-diisobutylcyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diisobutylcyclohexanecarboxamide, commonly known as DIBMA, is a chemical compound widely used in scientific research for its unique properties. DIBMA is a white crystalline solid with a molecular formula of C16H31NO and a molecular weight of 257.43 g/mol. This compound has a wide range of applications in various fields of science, including chemistry, biology, and pharmacology.
科学研究应用
DIBMA has a wide range of applications in scientific research. It is commonly used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These metal complexes have been extensively studied for their catalytic, magnetic, and optical properties. DIBMA is also used as a phase transfer catalyst in organic synthesis, where it facilitates the transfer of reactants between immiscible phases. In addition, DIBMA is used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction products.
作用机制
The mechanism of action of DIBMA is not fully understood, but it is believed to act as a bidentate ligand, forming stable complexes with metal ions. The formation of these complexes can affect the reactivity and selectivity of the metal catalyst, leading to changes in the reaction products. In addition, DIBMA can act as a phase transfer catalyst by facilitating the transfer of reactants between immiscible phases. This allows for reactions to occur in a biphasic system, which can be advantageous for certain reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of DIBMA. However, studies have shown that DIBMA is not toxic to cells and does not have any significant effects on cell viability. In addition, DIBMA has been shown to have low toxicity in animal studies, with no observed adverse effects on organ function or behavior.
实验室实验的优点和局限性
One of the main advantages of using DIBMA in lab experiments is its versatility. DIBMA can be used as a ligand, phase transfer catalyst, or chiral auxiliary, making it a useful tool for a wide range of reactions. In addition, DIBMA is relatively easy to synthesize and has a high yield. However, one limitation of using DIBMA is its limited solubility in certain solvents, which can make it difficult to use in certain reactions.
未来方向
There are several future directions for the use of DIBMA in scientific research. One area of interest is the development of new metal complexes with improved catalytic properties. Another area of interest is the use of DIBMA as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction products. In addition, the use of DIBMA as a phase transfer catalyst in biphasic systems is an area of active research. Overall, the unique properties of DIBMA make it a valuable tool for scientific research, with many potential future applications.
合成方法
The synthesis of DIBMA involves the reaction of cyclohexanecarboxylic acid with isobutylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction produces N,N-diisobutylcyclohexanecarboxamide as the main product. The yield of DIBMA can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
属性
IUPAC Name |
N,N-bis(2-methylpropyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-12(2)10-16(11-13(3)4)15(17)14-8-6-5-7-9-14/h12-14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKULOGYXFABEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-methylpropyl)cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5778532.png)
![ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5778538.png)
![methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5778553.png)
![2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5778557.png)
![N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5778580.png)

![3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5778599.png)

![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)
